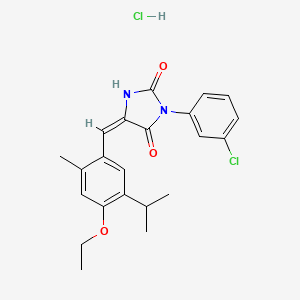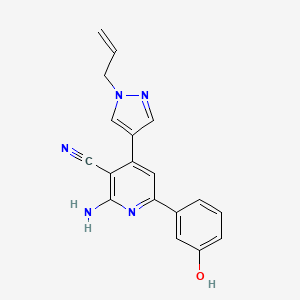![molecular formula C20H18N2O3S B5417725 N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)
N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as HPSB, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. HPSB is a sulfonamide derivative that is structurally similar to other compounds that have been shown to have biological activity, including anti-inflammatory and anti-cancer effects. In
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of certain protein kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve antioxidant status. Additionally, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide for lab experiments is its potential as a new therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are many potential future directions for research on N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One area of interest is in the development of new drugs based on the structure of this compound, which may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, which may pave the way for its use as a new therapeutic agent in the future.
Synthesis Methods
The synthesis of N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-hydroxybenzoic acid with p-toluenesulfonyl chloride in the presence of a base, followed by reaction with 4-methylbenzenecarboximidamide. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new anti-inflammatory drugs. Studies have shown that this compound has anti-inflammatory effects in animal models of inflammation, and may be a promising candidate for further development as a therapeutic agent.
Another area of interest is in the development of new anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of cancer and other diseases.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-15-10-12-19(13-11-15)26(24,25)22-20(16-6-3-2-4-7-16)21-17-8-5-9-18(23)14-17/h2-14,23H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBSUPQPIXCLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(cyclobutylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417649.png)
![N-(4-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5417657.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5417666.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417670.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417676.png)
![2-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5417685.png)
![2-methyl-1-{oxo[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetyl}piperidine](/img/structure/B5417686.png)
![1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5417689.png)
![5-tert-butyl-1-[(3,4-dimethylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5417690.png)


![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)